(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone
Description
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone features a fused bicyclic isoxazole-pyridine core (dihydroisoxazolo[4,5-c]pyridine) linked via a methanone group to a 2-phenylthiazole moiety. This structure combines two heterocyclic systems: the isoxazole ring (oxygen and nitrogen) and the thiazole ring (sulfur and nitrogen), both of which are critical in medicinal chemistry for modulating electronic properties, solubility, and target binding.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(19-7-6-14-12(9-19)8-17-21-14)13-10-22-15(18-13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJALZDIZRXCCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Fusion with Pyridine Ring: The isoxazole ring is then fused with a pyridine ring through a series of condensation reactions.
Attachment of the Thiazole Ring: The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Final Coupling: The thiazole ring is then coupled with the isoxazole-pyridine structure via a methanone linkage, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various applications.
Mechanism of Action
The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations
- Heterocycle Impact: Oxygen in isoxazole rings enhances polarity and hydrogen-bonding capacity, while sulfur in thiazole/thienopyridine systems improves metabolic stability.
- Substituent Effects : Fluorophenyl and hydroxyphenyl groups in analogs correlate with enzyme inhibition (e.g., DPP-IV, autotaxin), whereas bulky aromatic groups (e.g., 2-phenylthiazole) may favor receptor antagonism.
- Data Gaps : Direct pharmacological data for the target compound are absent; further studies are needed to elucidate its biological targets and potency.
Biological Activity
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that combines structural elements from isoxazole and thiazole moieties. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The purpose of this article is to explore the biological activity of this compound based on available research findings.
- Molecular Formula : C25H27N3O3
- Molecular Weight : 417.5 g/mol
- LogP : 3.5365
- Polar Surface Area (PSA) : 78.6 Ų
These properties indicate a moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.
Biological Activity Overview
Compounds with isoxazole and thiazole structures have been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections delve into specific studies that highlight the biological activities of the compound.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives related to the target compound against human cancer cell lines MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay was utilized to determine cell viability.
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| Compound A | 87 ± 3.5 | 77 ± 3.3 |
| Compound B | 73 ± 3 | 29 ± 2.9 |
| Paclitaxel | 5.25 - 11.03 | 7.76 |
The results indicated that certain derivatives exhibited significant cytotoxicity, particularly against HeLa cells, suggesting that modifications in the structure can enhance biological activity .
The mechanism of action for compounds similar to (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone has been postulated to involve interactions with specific molecular targets such as enzymes involved in cancer cell proliferation and survival pathways. For instance, some derivatives have been shown to inhibit aromatase activity, which is crucial in estrogen synthesis and has implications for breast cancer treatment .
Antimicrobial Activity
Research has indicated that compounds with thiazole and isoxazole structures possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of compounds, in vivo studies are critical for understanding their therapeutic potential. Preliminary animal studies on related compounds have demonstrated efficacy against tumor growth and infection models, although specific data on the target compound remains limited.
Q & A
Basic Research Questions
Q. What are the core structural features of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone, and how do they influence its reactivity?
- Answer : The compound comprises a fused dihydroisoxazole-pyridine core linked to a 2-phenylthiazole moiety via a methanone bridge. The dihydroisoxazole ring introduces strain and potential nucleophilic reactivity at the oxygen atom, while the pyridine and thiazole groups contribute π-conjugation and hydrogen-bonding capabilities. These features influence its interactions with biological targets (e.g., enzymes) and dictate regioselectivity in reactions like electrophilic substitution or metal-catalyzed coupling . Computational methods (e.g., DFT) can predict bond angles, charge distribution, and steric hindrance to guide synthetic modifications .
Q. What are the standard synthetic routes for this compound, and what analytical techniques validate its purity?
- Answer : A common synthesis involves multi-step heterocyclic coupling:
Step 1 : Formation of the dihydroisoxazole-pyridine core via cyclocondensation of hydroxylamine derivatives with α,β-unsaturated ketones under acidic conditions.
Step 2 : Coupling the core to 2-phenylthiazole-4-carboxylic acid using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF .
- Validation :
- NMR : ¹H and ¹³C NMR in deuterated DMSO confirm regiochemistry (e.g., dihydroisoxazole proton signals at δ 4.2–4.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~350–360 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Answer : Key variables include:
- Catalyst : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Temperature : Controlled heating (60–80°C) minimizes side reactions like thiazole ring oxidation .
- Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 62 | |
| Pd(PPh₃)₄ | THF | 80 | 78 |
Q. How do computational methods resolve contradictions in predicted vs. observed biological activity?
- Answer : Discrepancies between in silico docking (e.g., with kinase targets) and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Mitigation strategies:
- MD Simulations : Run molecular dynamics (50 ns) to assess binding pocket flexibility .
- Free Energy Perturbation : Calculate ΔΔG for ligand-protein interactions to refine affinity predictions .
Q. What mechanistic insights explain regioselectivity in metal-catalyzed derivatization of the thiazole ring?
- Answer : Transition metals (e.g., Rh, Pd) activate specific C–H bonds via oxidative addition. For example:
- Rhodium Catalysis : Prefers C-5 position due to lower electron density, enabling coupling with alkynes .
- Steric Effects : Bulky ligands (e.g., t-Bu₃P) direct metal insertion to less hindered sites .
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural validation?
- Answer : Contradictions may arise from tautomerism or solvent effects. Solutions:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing signal coalescence at elevated temps .
- 2D NMR : HSQC and NOESY maps resolve overlapping signals (e.g., diastereotopic protons in the dihydroisoxazole ring) .
Q. What strategies minimize byproduct formation during dihydroisoxazole-pyridine core synthesis?
- Answer : Common byproducts (e.g., over-oxidized pyridine N-oxide) arise from excess HNO₂ or prolonged reaction times. Mitigation:
- Stoichiometric Control : Use substoichiometric NaNO₂ (0.95 equiv) .
- Additives : Ascorbic acid (1 equiv) quenches reactive oxygen species .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the methanone bridge .
- Biological Assays : Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .
- Data Reproducibility : Cross-validate computational models with experimental crystallography (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
